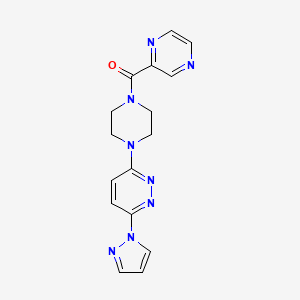
5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid is a compound with the CAS Number: 190775-65-6 . It has a molecular weight of 275.49 . It is stored at ambient temperature .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid is represented by the formula C9H4BrClO3 . The InChI key for this compound is MDSRFGXNBDNKHI-UHFFFAOYSA-N .Chemical Reactions Analysis
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .Physical And Chemical Properties Analysis
The compound is a light yellow liquid . It has a molecular weight of 275.49 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid, focusing on six unique applications:
Anticancer Research
5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid has shown potential in anticancer research due to its ability to inhibit cell growth in various cancer cell lines. Benzofuran derivatives, including this compound, have been studied for their cytotoxic effects on leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . The compound’s structure allows it to interfere with cancer cell proliferation, making it a promising candidate for developing new anticancer therapies.
Antibacterial Activity
This compound has been explored for its antibacterial properties. Benzofuran derivatives are known for their ability to inhibit bacterial growth, and 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid is no exception . Research has focused on its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This makes it a valuable compound in the search for new antibacterial agents.
Antiviral Applications
The antiviral potential of 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid has been investigated, particularly against viruses like hepatitis C . Benzofuran compounds have shown activity against a range of viruses, and this specific derivative is being studied for its ability to inhibit viral replication. This could lead to the development of new antiviral drugs, especially for viruses that currently have limited treatment options.
Anti-inflammatory Research
Inflammation is a key factor in many chronic diseases, and 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid has been studied for its anti-inflammatory properties . The compound’s ability to reduce inflammation makes it a potential candidate for treating conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders. Research is ongoing to understand its mechanisms and efficacy in reducing inflammation.
Neuroprotective Effects
Research has also focused on the neuroprotective effects of 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid . Benzofuran derivatives have been shown to protect neurons from damage, which is crucial in diseases like Alzheimer’s and Parkinson’s. This compound is being studied for its potential to prevent or slow down neurodegenerative processes, offering hope for new treatments for these debilitating conditions.
Antioxidant Properties
The antioxidant properties of 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid are another area of interest . Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to aging and various diseases. This compound’s ability to neutralize free radicals makes it a promising candidate for developing supplements or drugs aimed at reducing oxidative damage.
Mécanisme D'action
Target of Action
It is known that benzofuran compounds, which include 5-bromo-7-chloro-1-benzofuran-2-carboxylic acid, have strong biological activities . For instance, some benzofuran compounds have been shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A .
Mode of Action
Benzofuran compounds are known to interact with their targets in a way that results in various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to have strong biological activities, which suggests that they can have significant molecular and cellular effects .
Safety and Hazards
Orientations Futures
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Propriétés
IUPAC Name |
5-bromo-7-chloro-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClO3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFLHPTVWOEVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2617810.png)
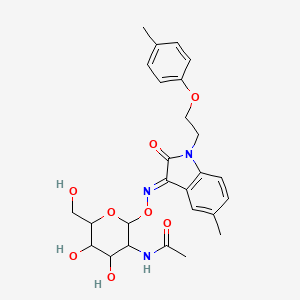
![3-{1-nitro-2-[3-(trifluoromethyl)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B2617812.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B2617813.png)
![N-[1-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2617814.png)
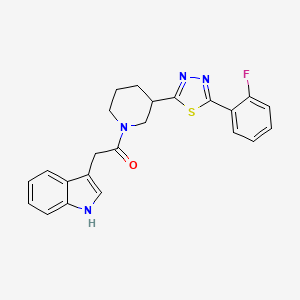
![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-pentyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2617817.png)
![3-{[(cyclopropylcarbonyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2617818.png)
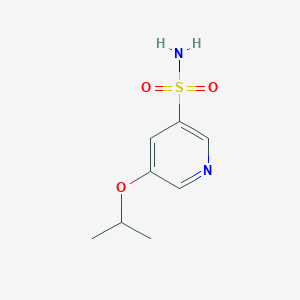
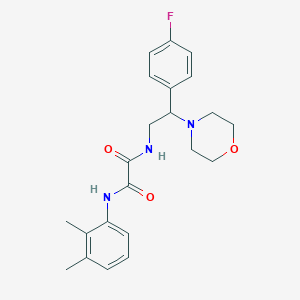
![Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2617823.png)
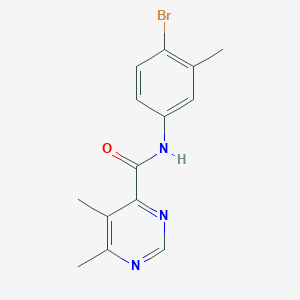
![2-(benzylthio)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2617831.png)
